molecular formula C7H8ClNOS B14043119 3-Chloro-2-methoxy-5-(methylthio)pyridine

3-Chloro-2-methoxy-5-(methylthio)pyridine

Cat. No.: B14043119
M. Wt: 189.66 g/mol
InChI Key: XYGZPQMITPDUQY-UHFFFAOYSA-N
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Description

3-Chloro-2-methoxy-5-(methylthio)pyridine is an organic compound with the molecular formula C7H8ClNOS It is a substituted pyridine derivative, characterized by the presence of a chlorine atom, a methoxy group, and a methylthio group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methoxy-5-(methylthio)pyridine typically involves the chlorination of 2-methoxy-5-(methylthio)pyridine. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination of the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methoxy-5-(methylthio)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-2-methoxy-5-(methylthio)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-methoxy-5-(methylthio)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

3-Chloro-2-methoxy-5-(methylthio)pyridine can be compared with other similar compounds, such as:

  • 2-Chloro-3-methoxy-5-(methylthio)pyridine
  • 3-Chloro-5-methoxy-2-(methylthio)pyridine
  • 2-Methoxy-5-(methylthio)pyridine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s unique structure allows for selective interactions with molecular targets, making it a valuable tool in various research applications .

Properties

Molecular Formula

C7H8ClNOS

Molecular Weight

189.66 g/mol

IUPAC Name

3-chloro-2-methoxy-5-methylsulfanylpyridine

InChI

InChI=1S/C7H8ClNOS/c1-10-7-6(8)3-5(11-2)4-9-7/h3-4H,1-2H3

InChI Key

XYGZPQMITPDUQY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)SC)Cl

Origin of Product

United States

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